molecular formula C9H18ClNO2 B6361108 (2S)-2-Aminonon-8-enoic acid hydrochloride CAS No. 1078627-30-1

(2S)-2-Aminonon-8-enoic acid hydrochloride

Cat. No. B6361108
CAS RN: 1078627-30-1
M. Wt: 207.70 g/mol
InChI Key: OMKXKHQRAFCRGI-QRPNPIFTSA-N
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Description

The compound you mentioned seems to be an amino acid derivative. Amino acids are organic compounds that combine to form proteins. They are essential for many functions in the body. They are characterized by the presence of a carboxyl group (-COOH) and an amino group (-NH2). The “2S” in the name indicates the stereochemistry of the molecule, meaning it has a specific spatial arrangement .


Molecular Structure Analysis

The molecular structure of an amino acid derivative would typically include a central carbon atom attached to a carboxyl group, an amino group, a hydrogen atom, and a distinctive side chain. The “2S” in the name suggests that the molecule has a specific three-dimensional orientation .


Physical And Chemical Properties Analysis

The physical and chemical properties of an amino acid derivative like “(2S)-2-Aminonon-8-enoic acid hydrochloride” would depend on its specific structure. Factors that could influence these properties include the nature of the side chain, the presence of functional groups, and the stereochemistry of the molecule .

Scientific Research Applications

Synthesis of Fluorinated Amino Acids

A study demonstrated the stereoselective syntheses of fluorinated amino acids, such as (2S,3S)-4,4,4-trifluorovaline and (2S,4S)-5,5,5-trifluoroleucine, starting from 4,4,4-trifluoro-3-methylbutanoic acid. This synthesis involved a conceptually simple transformation that included conversion to a chiral oxazoline, oxidative rearrangement, and face-selective hydrogenation, culminating in the creation of these amino acids as configurationally pure hydrochloride salts (Pigza, Quach, & Molinski, 2009).

Production of Hydroxyproline Derivatives

Research showed the efficient resolution of derivatives of 2-amino-4-pentenoic acid (allylglycine) using enzymes, followed by epoxidation and intramolecular attack of the amino group on the side-chain epoxide. This process produced compounds with five-membered rings, notably 4-hydroxyproline derivatives. It was observed that the cis-conformation was crucial for the intramolecular ester exchange reaction, leading to distinct products and aiding in the separation of diastereomers (Krishnamurthy, Arai, Nakanishi, & Nishino, 2014).

Crystal Structure Analysis

The crystal structure of 2-[(4-Chlorobenzoyl)amino]-3-(4-formylphenyl)prop-2-enoic acid was investigated, revealing stabilization through various hydrogen bonds. The dimer molecule is linked through a bifurcated (acceptor) hydrogen bond, showcasing the detailed structural characteristics of this compound (Kumar, Subbulakshmi, Narayana, Sarojini, Anthal, & Kant, 2017).

Mechanism of Action

The mechanism of action of an amino acid derivative would depend on its specific structure and the context in which it is used. For example, some amino acid derivatives are used as drugs and their mechanisms of action involve interacting with specific receptors or enzymes in the body .

Safety and Hazards

The safety and hazards associated with a chemical compound depend on its specific properties. Some general safety measures for handling chemical compounds include avoiding dust formation, not breathing in mist, gas or vapors, avoiding contact with skin and eyes, and using personal protective equipment .

Future Directions

The future directions in the field of amino acid research could involve exploring new synthesis methods, studying the biological activity of novel amino acid derivatives, and developing new applications for these compounds in areas such as medicine and biotechnology .

properties

IUPAC Name

(2S)-2-aminonon-8-enoic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO2.ClH/c1-2-3-4-5-6-7-8(10)9(11)12;/h2,8H,1,3-7,10H2,(H,11,12);1H/t8-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMKXKHQRAFCRGI-QRPNPIFTSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCCCCCC(C(=O)O)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=CCCCCC[C@@H](C(=O)O)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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